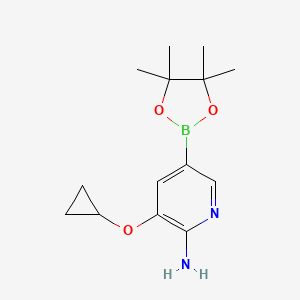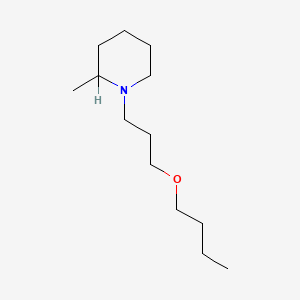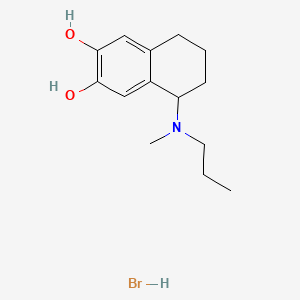
1,3,5-Tris(4-phenylquinolin-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tris(4-phenylquinolin-2-yl)benzene is a complex organic compound characterized by its unique structure, which includes three phenylquinoline groups attached to a central benzene ring
Vorbereitungsmethoden
The synthesis of 1,3,5-Tris(4-phenylquinolin-2-yl)benzene typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where boronic acid derivatives of phenylquinoline are coupled with a tris-bromo benzene precursor under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
1,3,5-Tris(4-phenylquinolin-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of partially or fully hydrogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the phenylquinoline groups or the central benzene ring.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tris(4-phenylquinolin-2-yl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific molecular pathways.
Wirkmechanismus
The mechanism of action of 1,3,5-Tris(4-phenylquinolin-2-yl)benzene largely depends on its specific application. In photochemical applications, the compound’s unique electronic structure allows it to absorb and emit light efficiently, making it useful in OLEDs and other optoelectronic devices. In biological systems, its mechanism of action may involve interactions with DNA or proteins, leading to the modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tris(4-phenylquinolin-2-yl)benzene can be compared to other trisubstituted benzene derivatives, such as:
1,3,5-Tris(4-hydroxyphenyl)benzene: Known for its applications in supramolecular chemistry and materials science.
1,3,5-Tris(phenylethynyl)benzene: Used in the synthesis of light-emitting materials and non-linear optical materials.
1,3,5-Tris(4-aminophenyl)benzene: Studied for its electrochemical properties and potential use in sensors.
The uniqueness of this compound lies in its combination of phenylquinoline groups, which impart distinct photophysical and electronic properties, making it particularly valuable in the field of organic electronics.
Eigenschaften
Molekularformel |
C51H33N3 |
|---|---|
Molekulargewicht |
687.8 g/mol |
IUPAC-Name |
2-[3,5-bis(4-phenylquinolin-2-yl)phenyl]-4-phenylquinoline |
InChI |
InChI=1S/C51H33N3/c1-4-16-34(17-5-1)43-31-49(52-46-25-13-10-22-40(43)46)37-28-38(50-32-44(35-18-6-2-7-19-35)41-23-11-14-26-47(41)53-50)30-39(29-37)51-33-45(36-20-8-3-9-21-36)42-24-12-15-27-48(42)54-51/h1-33H |
InChI-Schlüssel |
YZCWKMLLWOUBAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC(=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7)C8=NC9=CC=CC=C9C(=C8)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)

![Thieno[3,2-D]thiazol-2(1H)-one](/img/structure/B13938987.png)

![Benzenamine, N-(2-chloroethyl)-4-[(2-chloro-4-nitrophenyl)azo]-N-ethyl-](/img/structure/B13939003.png)





![tert-butyl 5-(2-amino-5-bromopyridine-3-ylsulfonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B13939034.png)


![N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide](/img/structure/B13939050.png)
